Cas no 181296-58-2 (1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine)

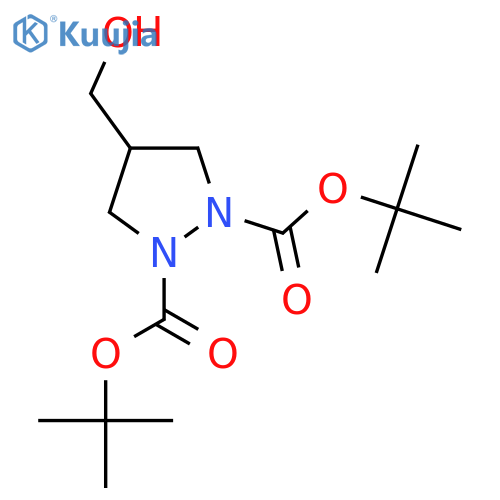

181296-58-2 structure

商品名:1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine

1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine 化学的及び物理的性質

名前と識別子

-

- 1,2-DI-TERT-BUTYL 4-(HYDROXYMETHYL)PYRAZOLIDINE-1,2-DICARBOXYLATE

- F94776

- 1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine

- 181296-58-2

-

- インチ: 1S/C14H26N2O5/c1-13(2,3)20-11(18)15-7-10(9-17)8-16(15)12(19)21-14(4,5)6/h10,17H,7-9H2,1-6H3

- InChIKey: YZIABOYUGLSIJM-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CC(CO)CN1C(=O)OC(C)(C)C)=O

計算された属性

- せいみつぶんしりょう: 302.18417193g/mol

- どういたいしつりょう: 302.18417193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 361

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 79.3Ų

1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB592430-250mg |

Di-t-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate; . |

181296-58-2 | 250mg |

€604.50 | 2024-07-20 | ||

| abcr | AB592430-1g |

Di-t-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate; . |

181296-58-2 | 1g |

€1148.50 | 2024-07-20 | ||

| abcr | AB592430-100mg |

Di-t-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate; . |

181296-58-2 | 100mg |

€395.20 | 2024-07-20 |

1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

181296-58-2 (1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine) 関連製品

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 55290-64-7(Dimethipin)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:181296-58-2)1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):234/358/681